3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one
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Overview
Description
3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenoxy group attached to an aniline moiety, which is further connected to a phenylbutenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one typically involves the condensation of 2-phenoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the reaction of 2-phenoxyaniline with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyaniline: A precursor in the synthesis of 3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one.
1-(2-furanyl)-3-(2-phenoxyanilino)-2-propen-1-one: Another aromatic ether with similar structural features.
(E)-1-[(2-Phenoxyphenylimino)methyl]naphthalen-2-ol: A Schiff base compound with related chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Biological Activity
3-(2-Phenoxyanilino)-1-phenylbut-2-en-1-one is an organic compound notable for its unique structural features, which include a phenylbutenone framework and a 2-phenoxyaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant properties : Compounds containing phenolic groups can scavenge free radicals, reducing oxidative stress.
- Anticancer activity : Many derivatives of phenylbutenones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Studies
Several studies have documented the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Properties : A study demonstrated that related compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. This was linked to their ability to modulate signaling pathways associated with cell survival and proliferation.
- Antimicrobial Activity : Research has shown that certain phenylbutenone derivatives possess antimicrobial properties against various pathogens, suggesting a potential application in treating infections .
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines, thus presenting a therapeutic avenue for inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(2-Aminophenyl)butan-2-one | Butanone derivative | Contains an amino group directly on the butanone |
3-Aminophenylbutanone | Butanone derivative | Amino group enhances solubility and reactivity |
4-(Phenoxy)aniline | Aniline derivative | Exhibits different biological activities due to substitution |
4-Hydroxychalcone | Chalcone derivative | Known for strong antioxidant properties |
The presence of both phenoxy and aniline groups in this compound potentially enhances its reactivity and interaction with biological systems compared to the other compounds listed.
Synthesis and Yield
The synthesis of this compound can be achieved through various methods, including:
- Condensation reactions : Utilizing appropriate catalysts can enhance yield.
Research has shown that optimizing reaction conditions can lead to higher yields of this compound, which is crucial for further biological testing.
Future Directions
Given the promising biological activities observed in related compounds, future research should focus on:
- In-depth Mechanistic Studies : Understanding the specific interactions at the molecular level.
- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings.
- Structure–Activity Relationship (SAR) Studies : Identifying modifications that could enhance its therapeutic profile.
Properties
CAS No. |
919083-13-9 |
---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-phenoxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H19NO2/c1-17(16-21(24)18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-19-12-6-3-7-13-19/h2-16,23H,1H3 |
InChI Key |
XJHPBOPVIIGYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
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